5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
“5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C11H13N3O3S . It has a molecular weight of 267.3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an oxadiazole ring attached to a phenyl ring that is substituted with an isopropylsulfonyl group .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 267.30 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources.Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Related Compounds : Research has explored the synthesis of various N-aminomethylation compounds derived from 5-phenyl-1,3,4-oxadiazole-2-thione. These studies include the investigation of conformational isomers and their stability (Roman et al., 2007).
Crystal Structure Analysis : Studies have been conducted on the synthesis and crystal structure analysis of N-substituted-5-aryl-1,3,4-oxadiazole-2-amine, providing insights into the structural properties of related compounds (Xi Li-min, 2010).
Antifungal and Antibacterial Properties
Antifungal Activity : Various derivatives of 1,3,4-oxadiazole, similar to the compound , have shown promising antifungal activity against several human pathogenic fungal strains (Nimbalkar et al., 2016).
Antibacterial Efficacy : Certain derivatives of 1,3,4-oxadiazole have been evaluated for their antibacterial activity, demonstrating effectiveness against various bacterial strains (Khalid et al., 2016).
Anticancer Activity
Antiproliferative Agents : Research has synthesized and tested various 1,3,4-oxadiazole analogues for their antiproliferative activity against multiple cancer cell lines, showing significant results (Ahsan et al., 2018).
Anticancer Evaluation : Studies involving the synthesis of 2-amino-1,3,4-oxadiazole derivatives have evaluated their activity against various human cancer cell lines, demonstrating their potential in cancer treatment (Yakantham et al., 2019).
Miscellaneous Biological Activities
Cholinesterase Inhibition : Derivatives of 5-aryl-1,3,4-oxadiazol-2-amines have been evaluated for their potential as inhibitors of acetyl- and butyrylcholinesterase, indicating their relevance in treating dementias and myasthenia gravis (Pflégr et al., 2022).
Anthelmintic Activity : Research has synthesized various 1,3,4-oxadiazole derivatives and evaluated their anthelmintic activity, demonstrating potential in this area (Patel et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase . ATR kinase works together with another kinase, ataxia telangiectasia mutated (ATM), as apical proteins in the DNA damage response (DDR) to maintain genome stability and cell survival .
Mode of Action
This compound acts as an inhibitor of the ATR kinase . In circumstances where ATM signaling is compromised, which is a common characteristic of tumor cells, there is greater reliance on ATR to mediate the DDR . The inhibition of ATR by this compound has been shown to enhance the toxicity of DNA damaging chemotherapy to many cancer cells .
Biochemical Pathways
The compound this compound affects the DNA damage response (DDR) pathway . The DDR is a DNA damage surveillance and repair mechanism that can limit the effectiveness of radiotherapy and DNA-damaging chemotherapy . By inhibiting ATR, this compound disrupts the DDR, leading to enhanced toxicity of DNA damaging chemotherapy in cancer cells .
Result of Action
The result of the action of this compound is the enhanced toxicity of DNA damaging chemotherapy to many cancer cells . This is achieved through the inhibition of ATR, which disrupts the DDR and leads to decreased cell survival .
Properties
IUPAC Name |
5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7(2)18(15,16)9-5-3-8(4-6-9)10-13-14-11(12)17-10/h3-7H,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVORVIZRWAOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.